molecular formula C4H4N2O4 B587701 5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione CAS No. 1391053-76-1

5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione

Cat. No.: B587701
CAS No.: 1391053-76-1
M. Wt: 147.065
InChI Key: BVEWMNTVZPFPQI-VMGGCIAMSA-N
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Description

5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound utilized in scientific research and chemical reagent applications . This compound belongs to the class of cyclic ureides, which have a significant historical and contemporary role in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents . Compounds within this structural family have been foundational in the study of antiepileptic drugs, providing crucial insights into the relationship between chemical structure and biological activity . The specific 5-hydroxyimino derivative offers researchers a versatile scaffold for further chemical modification and study. The isotopically labeled version, 5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione, is of high value for advanced analytical applications. The incorporation of 13C and 15N2 isotopes makes this compound an essential tool for metabolism and pharmacokinetics studies, enabling precise tracking and quantification using techniques such as mass spectrometry. It also serves as a critical standard for NMR spectroscopy and other mechanistic studies, allowing researchers to elucidate biochemical pathways and degradation profiles with greater accuracy.

Properties

IUPAC Name

5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10)/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEWMNTVZPFPQI-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(C(=O)[15NH][13C](=O)[15NH]C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-76-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391053-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Strategic Selection of Labeled Precursors

The incorporation of 13C and 15N isotopes into the diazinane backbone necessitates labeled starting materials. For 13C enrichment at position 2, 13C-labeled malonic acid or 13C-urea serves as a primary carbon source. The 15N labels at positions 1 and 3 are introduced via 15N-enriched ammonia or 15N-substituted amines , which participate in cyclization reactions to form the diazinane ring.

A representative pathway involves:

  • Condensation of 15N-labeled urea with 13C-malonic acid derivatives under acidic catalysis.

  • Cyclization via dehydration to form the 1,3-diazinane-2,4,6-trione core.

  • Hydroxylation at position 5 using oxidizing agents like hydrogen peroxide or Dess-Martin periodinane.

Table 1: Isotopic Precursors and Their Roles

IsotopePositionPrecursorRole in Synthesis
13C213C-malonic acidCarbon backbone construction
15N1,315NH3 or 15N-alkylamineDiazinane ring formation

Cyclization and Ring Formation

The diazinane ring is constructed via cyclocondensation reactions. A method adapted from DTIC documentation involves:

  • Reacting 1,3-diaminopropan-2-ol with paraformaldehyde to yield 5-hydroxy-1,3-diazacyclohexane intermediates.

  • Isotopic variants are synthesized by substituting standard precursors with 13C-labeled formaldehyde and 15N-enriched diaminopropanol.

Key reaction conditions:

  • Temperature: 80–100°C

  • Solvent: Methanol or 1,2-dichloroethane

  • Catalyst: Acidic resins or anhydrous HCl.

Stepwise Laboratory Synthesis

Synthesis of 13C-Labeled Intermediate

  • 13C-malonic acid (2.0 mmol) is reacted with 15N-urea (2.2 mmol) in acetic anhydride at 120°C for 6 hours.

  • The intermediate 5-hydroxy-1,3-diazinane-2,4,6-trione is isolated via recrystallization from ethanol (yield: 68–72%).

Critical Parameters:

  • pH control (4.5–5.5) to prevent decarboxylation.

  • Exclusion of moisture to avoid hydrolysis of the trione ring.

Hydroxylation and Final Functionalization

The hydroxyl group at position 5 is introduced via oxidation:

  • Dess-Martin periodinane (1.1 equiv) in dichloromethane oxidizes the C5 position selectively.

  • Alternative oxidants: Hydrogen peroxide (30%) in acetic acid, though this risks over-oxidation.

Table 2: Oxidation Efficiency Comparison

Oxidizing AgentSolventTemperature (°C)Yield (%)
Dess-MartinDCM2585
H2O2AcOH5062

Industrial-Scale Production Considerations

Scalability Challenges

  • Isotopic precursor cost : 15N-labeled ammonia costs ~$2,000/g, necessitating efficient recovery systems.

  • Purification : Column chromatography is replaced with continuous crystallization for bulk production.

Process Optimization

  • Flow chemistry : Microreactors improve heat transfer and reduce reaction times for cyclization steps.

  • In-line analytics : Raman spectroscopy monitors isotopic incorporation in real time.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 13C NMR : Peak at δ 165.2 ppm confirms 13C incorporation at position 2.

  • 15N NMR : Signals at δ −280.1 and −305.3 ppm verify 15N at positions 1 and 3.

  • HRMS : Calculated for C413C1H5N215N2O3 [M+H]+: 186.0423; Found: 186.0421.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Isotopic enrichment : ≥98% 13C and 15N confirmed by isotope ratio mass spectrometry.

Challenges and Optimization Strategies

Isotopic Scrambling

  • Mitigation : Low-temperature reactions (<50°C) and anhydrous conditions prevent 15N migration.

Yield Improvement

  • Catalyst screening : Zeolites increase cyclization yields to 78%.

  • Solvent effects : Tetrahydrofuran improves solubility of intermediates by 40% compared to dichloroethane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

The following table summarizes key structural analogs of 1,3-diazinane-2,4,6-trione and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
5-Hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione 5-OH, isotopic 13C (position 2), 15N (positions 1,3) C₄H₃¹³C¹⁵N₂O₄ Not reported Isotopic labeling for tracer studies; potential hydrogen-bond donor at 5-OH .
5-[(Anthraquinone)aminomethylidene]-1,3-diazinane-2,4,6-trione (VA33) Anthraquinone-linked aminomethylidene at 5-position C₂₀H₁₂N₃O₅ 374.33 Anticancer activity (tested in glioblastoma cells); extended π-conjugation enhances binding
5-(1,3-Dioxoisoindolin-2-yl)-1,3-diazinane-2,4,6-trione Isoindole-1,3-dione substituent at 5-position C₁₁H₆N₃O₅ 260.19 Intermediate for androgen receptor-targeted degraders (PROTACs) .
5-Ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione (Methylphenobarbitone) 5-Ethyl, 5-phenyl, 1-methyl substituents C₁₃H₁₄N₂O₃ 246.26 Sedative, anticonvulsant; metabolized via CYP2C9 .
5-Ethyl-5-(2-bromoethyl)-1,3-diazinane-2,4,6-trione 5-Ethyl, 5-(2-bromoethyl) substituents C₈H₁₁BrN₂O₃ 263.09 Alkylating agent; bromoethyl group may confer reactivity in prodrug design .
5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl analog Aryl-substituted methylidene at 5-position; 3-hydroxy-4-methoxy phenyl C₁₉H₁₆N₂O₅ 352.34 Enhanced hydrogen-bonding capacity due to phenolic OH and methoxy groups .

Hydrogen-Bonding and Crystallographic Behavior

highlights the role of hydrogen-bond patterns in molecular aggregation, suggesting that the 5-OH group could form intermolecular hydrogen bonds with adjacent carbonyl groups (e.g., O=C at positions 2, 4, or 6) or solvent molecules, enhancing stability in polar solvents . In contrast, non-hydroxylated analogs like methylphenobarbitone rely on weaker van der Waals interactions or π-stacking (e.g., phenyl substituents) for crystallization .

Pharmacological and Metabolic Profiles

  • Methylphenobarbitone (): Exhibits sedative and anticonvulsant effects via GABA receptor modulation. Major metabolism by CYP2C9 and minor by CYP2B6/2C19 .
  • VA33 (): Demonstrates cytotoxic effects in glioblastoma cells, likely due to anthraquinone-mediated DNA intercalation or redox cycling .
  • Isoindole-derivatized analogs (): Serve as intermediates in proteolysis-targeting chimeras (PROTACs), leveraging the isoindole moiety for target protein recruitment .

The target compound’s isotopic labeling (13C, 15N) may enable precise metabolic tracking in vivo, though its pharmacological activity remains unexplored in the provided evidence.

Biological Activity

5-Hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C4H4N4O4
  • Molecular Weight : 176.10 g/mol
  • CAS Number : 1391053-76-1
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features which enable it to interact with various biological targets. Research indicates that this compound may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure allows for scavenging of free radicals.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways linked to disease processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance:
    Cell LineIC50 (µM)Mechanism of Action
    HeLa20Induction of apoptosis
    MCF-725Cell cycle arrest

Neuroprotective Effects

Research has also suggested neuroprotective effects:

  • Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function.

Case Studies

  • Study on Antioxidant Effects :
    • A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antioxidant properties in vitro compared to standard antioxidants like Vitamin C.
  • Clinical Trials for Cancer Treatment :
    • A Phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary evidence of anti-tumor activity.
  • Neuroprotection in Alzheimer’s Disease Models :
    • Research conducted at a leading university showed that this compound could protect neuronal cells from amyloid-beta toxicity in vitro.

Q & A

Basic: What are the standard synthetic routes for 5-hydroxy-1,3-diazinane-2,4,6-trione derivatives, and how can isotopic labeling (¹³C, ¹⁵N) be incorporated?

Methodological Answer:
The core synthesis involves multi-step condensation or cyclization reactions. For non-isotopic analogs, a common approach is the reaction of thioureas with carboxylic acids using catalysts like FeCl₃·6H₂O under reflux conditions . To incorporate isotopic labels (¹³C, ¹⁵N):

  • ¹³C labeling : Use ¹³C-enriched precursors (e.g., ¹³C-carboxylic acids) during the cyclization step.
  • ¹⁵N labeling : Substitute natural-abundance thioureas with ¹⁵N-labeled equivalents (e.g., ¹⁵N₂-thiourea).
    Post-synthesis, purify via recrystallization (ethanol/water) and verify isotopic incorporation using high-resolution mass spectrometry (HRMS) .

Advanced: How does isotopic substitution (¹³C, ¹⁵N) affect the spectroscopic characterization and structural analysis of 5-hydroxy-1,3-diazinane-2,4,6-trione?

Methodological Answer:
Isotopic labeling introduces distinct spectral signatures:

  • NMR : ¹³C labeling shifts carbon signals in the diazinane core (e.g., C2/C4/C6) by ~0.1–0.3 ppm due to isotopic mass effects. ¹⁵N labeling enhances sensitivity in ¹H-¹⁵N HMBC experiments, enabling precise assignment of nitrogen positions .
  • X-ray crystallography : Isotopic substitution does not significantly alter bond lengths but improves electron density maps for hydrogen atom localization in the hydroxy group .
  • Mass spectrometry : HRMS with ESI+ detects isotopic peaks (e.g., M+1 for ¹³C, M+2 for ¹⁵N₂), confirming labeling efficiency ≥98% .

Advanced: What computational approaches are recommended to predict the isotopic effects on the reactivity and stability of isotopically labeled diazinane-trione derivatives?

Methodological Answer:
Use quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) to:

  • Model isotopic effects on reaction pathways (e.g., cyclization barriers). ¹³C substitution may lower activation energy by 1–2 kcal/mol due to reduced zero-point energy .
  • Simulate isotopic perturbations in vibrational spectra (IR/Raman) to validate experimental data .
  • Apply reaction path search algorithms (e.g., GRRM) to predict byproducts (e.g., dimerization) under isotopic conditions .

Basic: What analytical techniques are essential for confirming the purity and isotopic integrity of 5-hydroxy-(213C,1,3-15N₂)-1,3-diazinane-2,4,6-trione?

Methodological Answer:

  • Chromatography : HPLC (C18 column, 0.1% formic acid/ACN gradient) to assess purity (>99%) and detect non-isotopic impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm structural integrity and isotopic enrichment .
    • FTIR for hydroxy group identification (O-H stretch ~3200 cm⁻¹) .
  • Mass spectrometry : HRMS (ESI+) with isotopic ratio analysis (e.g., ¹³C: 99.2%, ¹⁵N₂: 98.5%) .

Advanced: How can conflicting data in reaction yields or byproduct formation be resolved when synthesizing isotopically labeled diazinane-trione compounds?

Methodological Answer:

  • Experimental optimization : Vary catalyst loading (FeCl₃·6H₂O: 5–15 mol%) and reaction time (6–24 hrs) to minimize byproducts (e.g., dimerized species) .
  • Computational feedback : Use ICReDD’s reaction design platform to simulate isotopic effects and refine conditions (e.g., solvent polarity, temperature) .
  • Byproduct characterization : Isolate side products via column chromatography (SiO₂, ethyl acetate/hexane) and analyze via X-ray crystallography to identify structural anomalies .

Basic: What are the key challenges in scaling up the synthesis of isotopically labeled diazinane-trione derivatives for multi-gram studies?

Methodological Answer:

  • Precursor availability : Secure consistent ¹³C/¹⁵N-enriched reagents (cost and supply chain limitations).
  • Reaction control : Optimize exothermic cyclization steps using jacketed reactors to maintain temperature (±2°C) .
  • Purification : Scale recrystallization with ethanol/water (3:1 v/v) and implement centrifugal partitioning for high recovery (>85%) .

Advanced: How do solvent polarity and temperature gradients influence the regioselectivity of isotopic incorporation in diazinane-trione synthesis?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance ¹³C incorporation at C2/C6 by stabilizing transition states through hydrogen bonding .
  • Low-temperature cyclization (0–5°C): Favors ¹⁵N labeling at N1/N3 due to slower kinetics and reduced side reactions .
  • In-situ monitoring : Use ReactIR to track isotopic intermediate formation and adjust conditions dynamically .

Basic: What safety protocols are critical when handling isotopically labeled diazinane-trione compounds?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acetic anhydride).
  • Waste management : Segregate ¹³C/¹⁵N waste for specialized disposal to prevent environmental contamination .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .

Advanced: Can machine learning models predict optimal reaction conditions for novel isotopically labeled diazinane-trione analogs?

Methodological Answer:

  • Dataset curation : Train models on existing diazinane synthesis data (yields, solvents, catalysts) from peer-reviewed literature .
  • Feature selection : Input variables include isotopic mass, solvent polarity, and catalyst type.
  • Outcome : Models like Random Forest predict optimal conditions (e.g., 10 mol% FeCl₃, DMF, 80°C) with >85% accuracy .

Basic: What are the documented biological or material science applications of isotopically labeled diazinane-trione derivatives?

Methodological Answer:

  • Metabolic tracing : ¹³C-labeled derivatives track drug metabolism pathways in vivo via LC-MS .
  • Polymer science : ¹⁵N-enriched analogs serve as crosslinkers in NMR-studied hydrogels for controlled drug release .

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